4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline
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Overview
Description
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C13H17F3N2O and a molecular weight of 274.29 g/mol . This compound is notable for its unique structure, which includes a morpholine ring substituted with dimethyl groups and a trifluoromethyl group attached to an aniline moiety. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction using trifluoromethyl iodide or trifluoromethyl sulfonate.
Coupling with Aniline: The final step involves coupling the morpholine derivative with an aniline derivative under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the aniline form or further reduce the aniline to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines from reduction, and various substituted aniline derivatives from substitution reactions.
Scientific Research Applications
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline is used in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical assays and as a probe in studying enzyme activities and protein interactions.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of specific enzymes, binding to active sites or allosteric sites and modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-(Morpholin-4-yl)aniline: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
3-(Trifluoromethyl)aniline: Lacks the morpholine ring, affecting its biological activity and applications.
4-(Dimethylamino)aniline: Contains a dimethylamino group instead of the morpholine ring, leading to different electronic and steric effects.
Uniqueness
4-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline is unique due to the combination of the morpholine ring, dimethyl groups, and trifluoromethyl group. This unique structure imparts distinctive chemical and biological properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2O/c1-8-6-18(7-9(2)19-8)12-4-3-10(17)5-11(12)13(14,15)16/h3-5,8-9H,6-7,17H2,1-2H3/t8-,9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAJFFBDOUYWMS-DTORHVGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C(C=C(C=C2)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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